

An In-depth Technical Guide on the Solubility of Boc-Tyr(Bzl)-aldehyde

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Compound of Interest

Compound Name: Boc-tyr(bzl)-aldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of N- α -(tert-Butoxycarbonyl)-O-benzyl-L-tyrosinal, commonly known as **Boc-Tyr(Bzl)-aldehyde**. Due to the limited availability of specific quantitative solubility data for this aldehyde in peer-reviewed literature, this document focuses on providing qualitative data derived from closely related compounds, outlining a comprehensive experimental protocol for determining precise solubility, and illustrating the physicochemical factors that govern its solubility in common organic solvents.

Overview and Solubility of Related Compounds

Boc-Tyr(Bzl)-aldehyde is a critical intermediate in the synthesis of peptide aldehydes, which are potent protease inhibitors and valuable tools in drug discovery. Its solubility is a crucial parameter for reaction setup, purification, and formulation. While a Safety Data Sheet for **Boc-Tyr(Bzl)-aldehyde** indicates that no specific solubility data is available, information can be inferred from its parent carboxylic acid, Boc-Tyr(Bzl)-OH, and other similar protected amino acid derivatives.^[1]

Generally, protected amino acids and their derivatives exhibit good solubility in polar aprotic solvents and halogenated hydrocarbons. The large, nonpolar protecting groups (Boc and Bzl) significantly increase the compound's affinity for organic solvents compared to the unprotected amino acid L-Tyrosine, which is only sparingly soluble in water and alcohols.^{[2][3]}

The following table summarizes the available qualitative and semi-quantitative solubility data for structurally similar N-Boc-tyrosine derivatives. This information serves as a valuable starting point for solvent selection in experiments involving **Boc-Tyr(Bzl)-aldehyde**.

Table 1: Solubility Data for Boc-Tyr(Bzl)-OH and Related Derivatives

Compound Name	Solvent	Observed Solubility	Data Type	Source
Boc-Tyr(Bzl)-OH	Dimethylformamide (DMF)	"Clearly soluble" (1 mmole in 2 mL)	Semi-Quantitative	
Boc-D-Tyr(Bzl)-OH	Dimethylformamide (DMF)	"Clearly soluble" (1 mmole in 2 mL)	Semi-Quantitative	[4]
Boc-Tyr(2,6-di-Cl-Bzl)-OH	Dimethylformamide (DMF)	"Clearly soluble" (1 mmole in 2 mL)	Semi-Quantitative	
Boc-L-Tyrosine methyl ester	Dimethyl Sulfoxide (DMSO)	100 mg/mL	Quantitative	[5]
Boc-Tyr-OtBu	Dimethyl Sulfoxide (DMSO)	100 mg/mL	Quantitative	[6]

Note: The data presented is for related compounds and should be used as an estimation for **Boc-Tyr(Bzl)-aldehyde**.

Factors Influencing Solubility

The solubility of a protected amino acid aldehyde like **Boc-Tyr(Bzl)-aldehyde** is governed by a balance of interactions between the solute and the solvent. The key factors include the polarity of the solvent, its ability to form hydrogen bonds, and the structural characteristics of the solute molecule itself. The interplay of these factors determines the extent to which the solute-solvent interactions can overcome the solute-solute interactions within the crystal lattice.

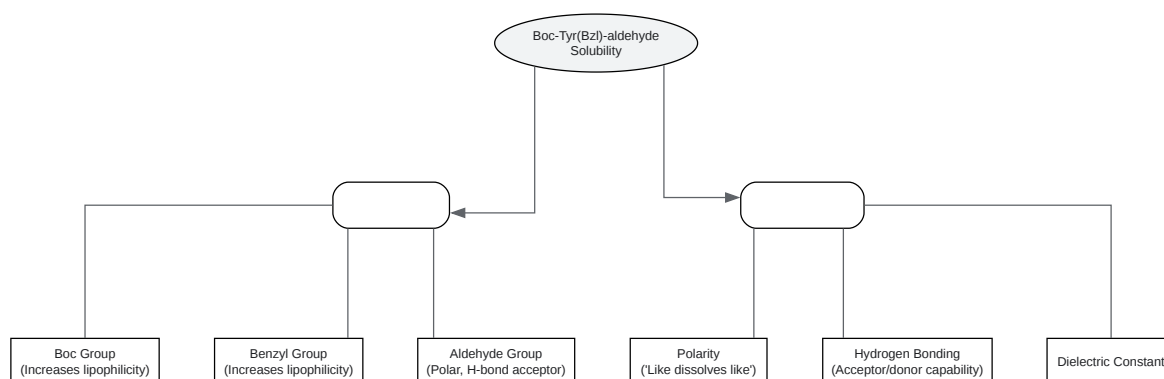


Diagram 1: Factors Influencing Solubility

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Diagram 1: Key factors influencing the solubility of **Boc-Tyr(Bzl)-aldehyde**.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a reliable method for determining the equilibrium solubility of **Boc-Tyr(Bzl)-aldehyde** in various organic solvents. This method is based on the principle of saturating a solvent with the compound and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

- **Boc-Tyr(Bzl)-aldehyde** (solid)
- Selected organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile, DMSO, DMF, Ethanol)

- Analytical balance (± 0.01 mg)
- Vials with screw caps (e.g., 2 mL or 4 mL)
- Thermostatic shaker or agitator
- Centrifuge
- Syringe filters (0.22 μ m, PTFE or other solvent-compatible material)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes

Methodology:

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **Boc-Tyr(Bzl)-aldehyde** to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
 - Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.
 - Securely cap the vials to prevent solvent evaporation.
 - Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the minimum time required.
- Sample Processing:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
 - Carefully withdraw a sample of the supernatant using a syringe.

- Immediately filter the sample through a 0.22 μm syringe filter into a clean vial to remove all undissolved particulates. This step is critical to avoid overestimation of solubility.
- Quantification by HPLC:
 - Prepare a series of standard solutions of **Boc-Tyr(Bzl)-aldehyde** of known concentrations in the solvent being tested.
 - Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
 - Accurately dilute the filtered saturated sample with the same solvent to bring its concentration within the linear range of the calibration curve.
 - Inject the diluted sample into the HPLC and record the peak area.
 - Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

The workflow for this protocol is visualized in the diagram below.

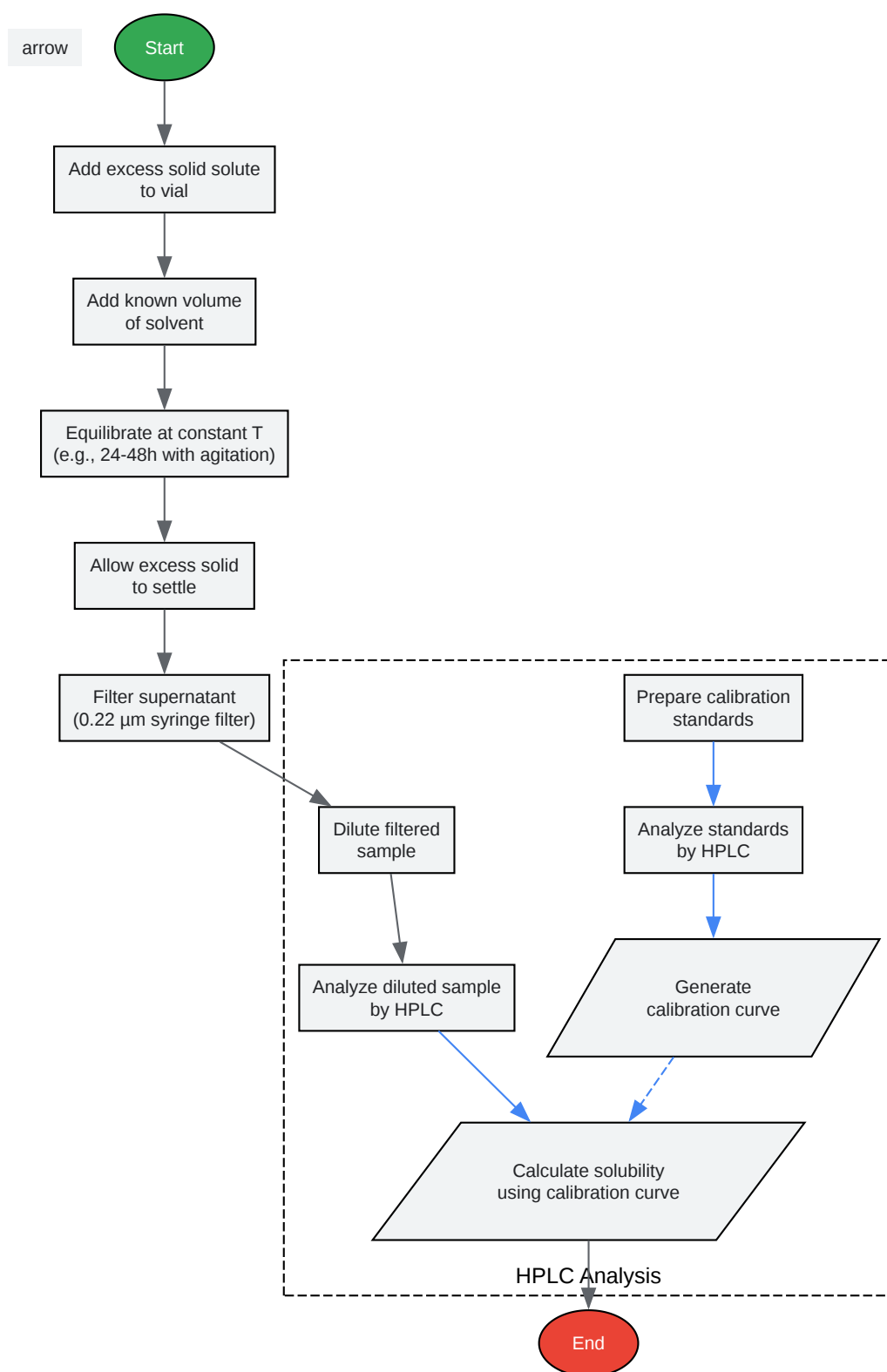


Diagram 2: Experimental Workflow for Solubility Determination

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Diagram 2: A generalized workflow for the quantitative determination of solubility.

Conclusion

While direct quantitative solubility data for **Boc-Tyr(Bzl)-aldehyde** is scarce, a strong predictive assessment can be made based on the behavior of its carboxylic acid precursor and other related structures. It is expected to be highly soluble in polar aprotic solvents like DMF and DMSO and moderately to highly soluble in chlorinated solvents like DCM. For researchers requiring precise solubility values for applications such as process development, crystallization, or formulation, the experimental protocol provided in this guide offers a robust and reliable method for generating this critical data.

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